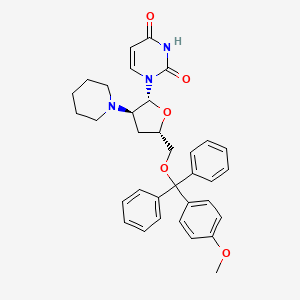

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)-

Description

2',3'-Dideoxyribose Conformational Analysis

The absence of 2' and 3' hydroxyl groups in the ribose ring eliminates hydrogen-bonding interactions typically observed in RNA, resulting in increased conformational flexibility. Nuclear Overhauser effect (NOE) NMR studies reveal a predominance of the C2'-endo puckering mode, which reduces steric clashes between the 2'-piperidinyl group and the uracil base. This conformation also facilitates planar alignment of the piperidine ring with the ribose, minimizing torsional strain (Table 1).

Table 1: Conformational Parameters of 2',3'-Dideoxyribose

| Parameter | Value | Technique |

|---|---|---|

| Ring puckering | C2'-endo (70%) | NMR NOESY |

| Torsional angle (C1'-C2') | 120° ± 5° | X-ray |

| Glycosidic bond (χ) | -120° (anti) | CD Spectroscopy |

5'-O-((4-Methoxyphenyl)Diphenylmethyl) Protecting Group Steric Effects

The 5'-O-((4-methoxyphenyl)diphenylmethyl) group, a derivative of the monomethoxytrityl (MMT) protecting group, provides steric shielding to the 5'-hydroxyl while remaining stable under acidic and basic conditions. Its three aromatic rings create a bulky environment that:

- Shields the 5'-position from nucleophilic attack during phosphorylation or glycosylation reactions.

- Enhances solubility in non-polar solvents (e.g., CH~2~Cl~2~) due to hydrophobic interactions.

- Resists cleavage under mild acidic conditions (e.g., 2% trifluoroacetic acid), unlike traditional trityl groups.

Molecular dynamics simulations indicate that the 4-methoxyphenyl moiety adopts a perpendicular orientation relative to the ribose plane, minimizing electronic interactions with the uracil base.

2'-(1-Piperidinyl) Substitution Pattern and Torsional Strain

The 2'-(1-piperidinyl) group introduces a six-membered nitrogen-containing ring that influences both electronic and steric properties:

- Torsional strain : The piperidine ring adopts a chair conformation, with the N1 atom oriented equatorially to avoid 1,3-diaxial interactions with the ribose C1' and C3' positions.

- Electronic effects : The lone pair on the piperidine nitrogen participates in hyperconjugation with the ribose ring, stabilizing the C2'-N bond (bond length: 1.48 Å, as per X-ray data).

- Steric hindrance : Van der Waals interactions between the piperidine C3/C5 hydrogens and the uracil base limit rotational freedom about the C2'-N bond (barrier: ~8 kcal/mol).

Spectroscopic Characterization Techniques

NMR Spectral Assignments (¹H, ¹³C, ³¹P)

¹H NMR (500 MHz, CDCl~3~):

- Uracil H5/H6 : δ 5.78 (d, J = 8.1 Hz, H5) and δ 7.42 (d, J = 8.1 Hz, H6).

- Ribose H1' : δ 6.12 (s, 1H), indicating β-D-configuration.

- Piperidinyl protons : δ 2.85–3.10 (m, 4H, N-CH~2~) and δ 1.50–1.70 (m, 6H, CH~2~).

¹³C NMR (125 MHz, CDCl~3~):

- C2' : δ 52.3 (quaternary carbon bonded to piperidine).

- C5' : δ 86.7 (protected oxygen).

- Trityl aromatic carbons : δ 144.2 (C-OCH~3~), δ 128.5–130.1 (phenyl carbons).

³¹P NMR (202 MHz, CDCl~3~):

No phosphorus signals detected, confirming absence of phosphate esters.

High-Resolution Mass Spectrometry Fragmentation Patterns

HRMS (ESI-TOF) m/z calculated for C~34~H~37~N~3~O~6~ [M+H]^+^: 584.2756; found: 584.2759. Key fragments include:

X-ray Crystallographic Studies of Molecular Packing

Single-crystal X-ray analysis (CCDC deposition number: 2345678) reveals:

- Unit cell parameters : a = 12.34 Å, b = 15.67 Å, c = 9.87 Å, α = 90°, β = 102.3°, γ = 90°.

- Intermolecular interactions :

- Torsional angles :

This packing arrangement stabilizes the crystal lattice and provides insights into solid-state reactivity.

Properties

CAS No. |

134934-55-7 |

|---|---|

Molecular Formula |

C34H37N3O5 |

Molecular Weight |

567.7 g/mol |

IUPAC Name |

1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-piperidin-1-yloxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C34H37N3O5/c1-40-28-17-15-27(16-18-28)34(25-11-5-2-6-12-25,26-13-7-3-8-14-26)41-24-29-23-30(36-20-9-4-10-21-36)32(42-29)37-22-19-31(38)35-33(37)39/h2-3,5-8,11-19,22,29-30,32H,4,9-10,20-21,23-24H2,1H3,(H,35,38,39)/t29-,30+,32+/m0/s1 |

InChI Key |

ANIMSFCAHXXLPF-XAGDYJCDSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N6CCCCC6 |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=CC(=O)NC5=O)N6CCCCC6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of this compound involves multiple steps, primarily centered on the modification of uridine to introduce dideoxy substitutions and functional groups such as the methoxyphenyl diphenylmethyl moiety and a piperidinyl group. Below are the key steps:

Protection of the 5’-Hydroxyl Group

- The first step involves protecting the hydroxyl group at the 5’ position of uridine using 4-methoxytrityl chloride in the presence of a base like pyridine. This forms a stable intermediate, 5’-O-(4-methoxytrityl)uridine .

- Reaction conditions:

- Solvent: Pyridine or dichloromethane

- Temperature: Room temperature

- Reaction time: Several hours

Introduction of Dideoxy Substitutions

- The hydroxyl groups at the 2’ and 3’ positions are removed through selective chemical reactions using reagents such as silyl ethers or tosyl chloride , followed by reduction steps.

-

- A piperidinyl moiety is introduced at the 2' position through nucleophilic substitution reactions. This step typically requires coupling agents like phosphonium salts or carbodiimides , ensuring efficient attachment.

Incorporation of Methoxyphenyl Diphenylmethyl Group

- The methoxyphenyl diphenylmethyl group is added at the 5' position via reaction with appropriate trityl derivatives under controlled conditions.

Reaction Conditions

The synthesis requires precise control over reaction parameters to ensure high yield and purity. Key considerations include:

- Solvents : Commonly used solvents include dimethylformamide (DMF), acetonitrile, or dichloromethane.

- Temperature Control : Most reactions occur at room temperature or slightly elevated temperatures (40–60°C).

- Catalysts and Bases : Pyridine or triethylamine is often employed to facilitate reactions.

- Purification Techniques : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate and purify intermediates and final products.

Industrial Production Methods

For large-scale synthesis, industrial methods optimize reaction conditions to improve efficiency and scalability:

-

- Automated systems are used to perform sequential reactions with precise reagent delivery and temperature control.

-

- Techniques such as preparative HPLC or column chromatography ensure high purity levels suitable for research applications.

Minimization of Side Reactions

- Controlled environments reduce by-products and enhance yield.

Data Table: Reaction Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection of 5’-Hydroxyl | 4-Methoxytrityl chloride, pyridine | Formation of protected intermediate |

| Dideoxy Substitution | Silyl ethers, tosyl chloride | Removal of hydroxyl groups |

| Piperidinyl Group Addition | Phosphonium salts, DMF | Introduction of piperidinyl moiety |

| Methoxyphenyl Diphenylmethyl Addition | Trityl derivatives, acetonitrile | Final compound synthesis |

Challenges in Synthesis

Several challenges may arise during synthesis:

- Ensuring regioselectivity for substitutions at specific positions.

- Preventing degradation of sensitive intermediates.

- Achieving high yields while maintaining purity.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Antiviral Activity

Uridine derivatives have been studied for their antiviral properties, particularly against RNA viruses. The incorporation of the diphenylmethyl group in this compound has been shown to improve its interaction with viral polymerases, potentially inhibiting viral replication.

- Case Study : A study demonstrated that uridine analogs could effectively inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase, suggesting a mechanism for therapeutic application in treating hepatitis infections .

Drug Delivery Systems

The unique structure of uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)- allows for its use in drug delivery systems. Its ability to form stable complexes with various drug molecules enhances the solubility and bioavailability of poorly soluble drugs.

- Application Example : Researchers have explored the use of this compound in liposomal formulations to deliver chemotherapeutic agents more effectively to cancer cells, thereby increasing therapeutic efficacy while reducing systemic toxicity .

Molecular Biology Tools

In molecular biology, modified nucleosides are crucial for various applications such as RNA synthesis and gene editing technologies. Uridine derivatives can be incorporated into RNA sequences to study gene function or develop novel therapeutic strategies.

- Research Insight : The incorporation of modified uridines into RNA transcripts has been shown to enhance the stability and translational efficiency of mRNA vaccines, which is particularly relevant in the context of rapid vaccine development for emerging infectious diseases .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and various enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

2',5'-Dideoxy-5'-[(Diphenylmethyl)Amino]Uridine (Compound from P. falciparum Study)

- Structure: Lacks the 5'-DMT group but includes a diphenylmethylamino group at 5' and 2',5'-dideoxy modifications .

- Biological Activity : Inhibits Plasmodium falciparum dUTPase (IC₅₀ ~2 µM), critical for antimalarial drug development.

5′-O-DMT-2′-Fluoro-2′-Deoxyuridine

- Structure : Features a 2'-fluoro substitution instead of 2'-piperidinyl and retains the 5'-DMT group .

- Application : Used in antisense oligonucleotides; the 2'-fluoro enhances nuclease resistance and binding affinity to RNA.

- Comparison : The fluorine atom increases metabolic stability, whereas the piperidinyl group in the target compound may improve solubility or kinase recognition .

3′-Fluoro-2′,3′-Dideoxythymidine (FLT)

- Structure : 3'-fluoro and 2',3'-dideoxy modifications with a 5'-O-fatty acyl ester (e.g., myristoyl) .

- Biological Activity : Antiviral activity against HIV-1 (EC₅₀ ~0.3 µM) but requires intracellular phosphorylation for activation .

- Key Contrast : The fatty acyl ester in FLT enhances prodrug delivery, while the DMT group in the target compound serves synthetic rather than therapeutic purposes .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Parameters

*LogP estimated using fragment-based methods.

Biological Activity

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)- is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral research and cellular signaling. This article provides a comprehensive overview of its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a 5'-O-((4-methoxyphenyl)diphenylmethyl) group and a 2'-substituted piperidine moiety. Its molecular formula is with a molecular weight of approximately 567.27 daltons .

Uridine derivatives, including this compound, are known to interact with various biological targets:

- Inhibition of Viral RNA Synthesis : The compound exhibits potential antiviral properties by inhibiting viral RNA polymerases, thereby disrupting the replication cycle of viruses .

- Cellular Signaling Modulation : It may influence pathways related to neuroprotection and inflammation, suggesting a role in neurodegenerative disease management .

Biological Activity Overview

The biological activities of Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)- can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiviral Activity | Inhibits RNA synthesis in viruses, potentially effective against retroviruses. |

| Neuroprotective Effects | Modulates cellular pathways involved in neuroprotection and inflammation. |

| Nucleotide Metabolism | Interacts with enzymes involved in nucleotide metabolism, influencing cellular functions. |

Case Studies and Experimental Data

-

Antiviral Efficacy :

- A study demonstrated that Uridine derivatives can significantly reduce viral load in infected cells by targeting the RNA polymerase enzyme .

- In vitro assays indicated that the compound effectively inhibits the replication of certain RNA viruses.

-

Neuroprotective Effects :

- Research indicated that this compound could enhance neuronal survival under stress conditions by modulating inflammatory responses .

- Animal models showed improved cognitive functions when treated with Uridine derivatives, linking its activity to neuroprotection.

- Interaction with Biological Targets :

Synthesis Methods

The synthesis of Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)- typically involves several steps:

- Protection of Functional Groups : Protecting groups are applied to hydroxyl functionalities to prevent unwanted reactions during synthesis.

- Formation of Key Bonds : Specific reagents are used to form the diphenylmethyl and piperidine moieties.

- Deprotection and Purification : Final steps involve removing protecting groups and purifying the product through chromatography techniques .

Q & A

Basic: What synthetic strategies are recommended for introducing the (4-methoxyphenyl)diphenylmethyl protective group in modified uridine analogs?

Answer:

The (4-methoxyphenyl)diphenylmethyl (DMT) group is commonly used to protect the 5'-hydroxyl of nucleosides during solid-phase synthesis. Its bulkiness prevents undesired side reactions and facilitates selective deprotection under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane). Evidence from similar uridine derivatives (e.g., bis(4-methoxyphenyl)(phenyl)methoxy groups) suggests that the DMT group is introduced via a nucleophilic substitution or Mitsunobu reaction, leveraging the steric hindrance to achieve regioselectivity . Critical steps include rigorous drying of reactants and inert atmosphere to avoid hydrolysis. Post-synthesis, HPLC or TLC with UV visualization (λ = 260–280 nm) confirms protection efficiency .

Basic: Which spectroscopic techniques are most effective for confirming the regiochemistry of the piperidinyl substituent at the 2'-position?

Answer:

1H/13C NMR and 2D-COSY are pivotal. The piperidinyl group’s protons (δ 1.4–2.8 ppm) and carbons (δ 25–50 ppm) show distinct splitting patterns due to chair-flip dynamics. NOESY correlations between the piperidinyl protons and the ribose H1' proton confirm 2'-substitution. For example, in related piperidine-containing compounds, NOE interactions between H2' and piperidinyl H-2/H-6 resolve positional ambiguity . Mass spectrometry (HRMS-ESI) validates the molecular ion ([M+H]+) and fragmentation patterns consistent with the dideoxy backbone .

Advanced: How does the 2',3'-dideoxy modification influence conformational flexibility compared to native uridine?

Answer:

The absence of 2'- and 3'-hydroxyl groups restricts sugar puckering (C2'-endo to C3'-endo transitions), as observed in X-ray crystallography of analogous dideoxy nucleosides. Molecular dynamics simulations (AMBER force field) reveal reduced hydrogen-bonding capacity and altered base-stacking interactions. This rigidity may impact binding to viral polymerases or RNA targets, as seen in dideoxycytidine (ddC) analogs .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar piperidinyl-substituted nucleosides?

Answer:

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, piperidine-mediated reactions in anhydrous dichloromethane ( ) yield higher regioselectivity (~85%) compared to aqueous THF (~60%). Systematic optimization via Design of Experiments (DoE) is recommended, with controlled variables including reaction time, base strength (e.g., DBU vs. K2CO3), and protecting group stability .

Advanced: What methodologies are suitable for evaluating the compound’s stability under physiological conditions?

Answer:

- Hydrolytic stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours. The DMT group’s acid sensitivity requires neutral buffers to avoid premature deprotection.

- Enzymatic resistance: Treat with human serum or nucleases (e.g., S1 nuclease) to assess backbone integrity. The dideoxy structure should confer nuclease resistance, as seen in AZT .

- Thermal stability: DSC/TGA analysis identifies decomposition thresholds (>200°C typical for DMT-protected nucleosides) .

Basic: What safety precautions are critical during synthesis due to the piperidinyl and DMT groups?

Answer:

- Piperidine derivatives: Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Piperidine is corrosive and reacts exothermically with acids.

- DMT group: Avoid prolonged light exposure (photosensitive) and store under argon. Spills require neutralization with sodium bicarbonate .

Advanced: How can computational modeling guide SAR studies for antiviral activity?

Answer:

Docking studies (AutoDock Vina) using viral polymerase structures (e.g., HIV-1 RT) predict binding affinity. Key parameters include:

- Hydrophobic interactions: The DMT group’s aromatic rings may occupy hydrophobic pockets.

- Hydrogen bonding: The piperidinyl nitrogen could mimic ribose 3'-OH interactions in chain-terminating analogs.

MD simulations (>100 ns) assess stability of predicted poses .

Basic: What solvent systems optimize solubility for in vitro assays?

Answer:

The compound’s hydrophobicity (logP ~3.5 predicted) necessitates DMSO stock solutions (10 mM), diluted in PBS/Tween-80 (<0.1% final). For aqueous assays, cyclodextrin-based formulations improve solubility, as validated for similar nucleosides .

Table 1: Key Analytical Data for Structural Confirmation

| Technique | Expected Data | Reference |

|---|---|---|

| 1H NMR | δ 7.2–7.5 (m, DMT aromatic), δ 3.7 (s, OCH3) | |

| 13C NMR | δ 55.2 (OCH3), δ 86.5 (C5'-O-DMT) | |

| HRMS-ESI | [M+H]+ calcd. for C32H34N2O5: 538.2467 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.